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Compound Name:
Pomaglumetad methionil

hydrochloride

Cat. No.: B8137013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

LY2140023, also known as pomaglumetad methionil, emerged as a promising therapeutic

agent targeting the metabotropic glutamate receptors 2 and 3 (mGluR2/3). As a prodrug of its

active moiety, pomaglumetad (LY404039), LY2140023 was developed to overcome the poor

oral bioavailability of the parent compound. This technical guide provides a comprehensive

overview of the pharmacokinetics and oral bioavailability of LY2140023, drawing from available

preclinical and clinical data.

Executive Summary
LY2140023 is a methionine amide prodrug designed for enhanced oral absorption. Following

oral administration, it is actively transported across the intestinal epithelium via the peptide

transporter 1 (PepT1). Subsequently, it undergoes rapid hydrolysis to release the active

mGluR2/3 agonist, pomaglumetad. This strategy significantly improves the systemic exposure

to pomaglumetad compared to direct oral administration of the active drug. In humans, the oral

bioavailability of pomaglumetad is estimated to be approximately 49% when administered as

LY2140023. The prodrug itself has a short elimination half-life of 1.5 to 2.4 hours, while the

active pomaglumetad has a longer half-life of 2 to 6.2 hours. Preclinical studies in rats have

shown an oral bioavailability of 63% for pomaglumetad.
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The pharmacokinetic properties of LY2140023 and its active metabolite, pomaglumetad, have

been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Rats
Studies in rats have provided foundational knowledge of the pharmacokinetic profile of

pomaglumetad.

Parameter
Route of
Administration

Value Species

Cmax Intravenous 7.5 µg/mL Rat

Oral 4.0 µg/mL Rat

AUC₀₋₂₄ Intravenous 2.9 µg·h/mL Rat

Oral 7.2 µg·h/mL Rat

Oral Bioavailability - 63% Rat

Table 1: Preclinical Pharmacokinetic Parameters of Pomaglumetad (LY404039) in Rats.[1]

Human Pharmacokinetics
Clinical studies have defined the pharmacokinetic profile of LY2140023 and pomaglumetad in

humans.

Parameter Compound Value

Oral Bioavailability
Pomaglumetad (from

LY2140023)
~49%[1]

Elimination Half-life (t½) LY2140023 (Prodrug) 1.5 - 2.4 hours[1]

Pomaglumetad (Active Moiety) 2 - 6.2 hours[1]

AUC

Pomaglumetad (from a single

200 mg oral dose of

pomaglumetad)

900 ng·h/mL
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Table 2: Human Pharmacokinetic Parameters of LY2140023 and Pomaglumetad.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of

pharmacokinetic data. The following sections outline the general methodologies employed in

the preclinical and clinical evaluation of LY2140023.

Preclinical Pharmacokinetic Study in Rats
A representative preclinical study to determine the pharmacokinetics and oral bioavailability of

pomaglumetad in rats would typically follow this protocol:

Animal Model: Male Sprague-Dawley rats are used.

Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour

light/dark cycle and provided with standard chow and water ad libitum. They are acclimated

for at least one week before the experiment.

Drug Administration:

Intravenous (IV): A single dose of pomaglumetad is administered via the tail vein.

Oral (PO): A single dose of pomaglumetad is administered by oral gavage.

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate

site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-

dosing.

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,

EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until

analysis.

Bioanalysis: Plasma concentrations of pomaglumetad are determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability is
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calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Human Phase I Clinical Trial
A typical Phase I, single-center, double-blind, placebo-controlled, single-ascending-dose study

to evaluate the safety, tolerability, and pharmacokinetics of LY2140023 in healthy subjects

would involve:

Study Population: A cohort of healthy male and/or female volunteers.

Study Design: Subjects are randomized to receive a single oral dose of LY2140023 or a

placebo. The study typically includes multiple dose cohorts with escalating doses of

LY2140023.

Drug Administration: Subjects receive a single oral dose of LY2140023 or placebo in a fasted

state.

Pharmacokinetic Blood Sampling: Serial blood samples are collected at specified time points

before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,

36, and 48 hours post-dose).

Plasma Preparation and Bioanalysis: Plasma is separated and stored as in the preclinical

protocol. Plasma concentrations of both LY2140023 and pomaglumetad are measured using

a validated LC-MS/MS method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using

non-compartmental methods. Statistical analyses are performed to compare

pharmacokinetic parameters across dose groups.

Safety and Tolerability Assessments: Safety is monitored through the recording of adverse

events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Bioanalytical Method: LC-MS/MS
The quantification of LY2140023 and pomaglumetad in plasma samples is typically achieved

using a sensitive and specific LC-MS/MS method. While the specific parameters for a validated

assay for these compounds are not publicly detailed, a general workflow would include:
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Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent

like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant

is then diluted and injected into the LC-MS/MS system.

Liquid Chromatography: Chromatographic separation is performed on a C18 reverse-phase

column with a gradient mobile phase consisting of an aqueous component (e.g., water with

0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer

with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple

reaction monitoring (MRM) is used to specifically detect and quantify the parent and product

ions of LY2140023 and pomaglumetad.

Visualizations
Signaling Pathway of mGluR2/3 Agonists
The active moiety of LY2140023, pomaglumetad, exerts its effects by acting as an agonist at

mGluR2 and mGluR3. These are G-protein coupled receptors that are typically located

presynaptically and are coupled to the inhibitory G-protein, Gi/o.
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Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.

Experimental Workflow for a Human Pharmacokinetic
Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an

orally administered drug like LY2140023.
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Caption: Workflow of a human pharmacokinetic clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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